molecular formula C22H20N4O3 B2382290 (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide CAS No. 885183-62-0

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Cat. No.: B2382290
CAS No.: 885183-62-0
M. Wt: 388.427
InChI Key: SFEBKZCODCALFS-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

  • Application : The compound shows potential for use in photodynamic therapy, particularly for cancer treatment, due to its properties like high singlet oxygen quantum yield and good fluorescence, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

C-H Bond Functionalization Reactions

  • Application : Possesses a structural motif suitable for metal-catalyzed C-H bond functionalization reactions, indicating its utility in various chemical synthesis processes (Al Mamari & Lawati, 2019).

Synthesis of Impurities in Repaglinide

  • Application : Plays a role in the synthesis of impurities in the anti-diabetic drug Repaglinide, aiding in the study and control of pharmaceutical impurity profiles (Kancherla et al., 2018).

Amide Bond Formation

  • Application : Useful in demonstrating fundamental principles of carbonyl reactivity and amide bond formation, applicable in educational settings for chemistry courses (Withey & Bajic, 2015).

Antiproliferative Effects on Cancer Cells

  • Application : Some analogs have shown antiproliferative activities against melanoma and hematopoietic cell lines, suggesting its potential in cancer therapeutics (Kim et al., 2011).

Antibacterial and Antifungal Properties

  • Application : Certain derivatives have been screened for their antibacterial and antifungal properties, indicating potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Radioimmunoassay Applications

  • Application : A derivative was used for synthesizing a conjugate for radioimmunoassay, aiding in the detection and quantification of specific substances in biological samples (Ohshima et al., 1992).

Eschenmoser Coupling Reaction

  • Application : Utilized in the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, highlighting its role in chemical syntheses involving Eschenmoser coupling reaction (Marek et al., 2021).

Preparation of Cephem Antibiotics

  • Application : Involved in the preparation of compounds that form the acyl moiety of fourth-generation cephem antibiotics, highlighting its pharmaceutical significance (Tatsuta et al., 1994).

Bactericidal Activity against MRSA

  • Application : Some substituted derivatives exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in antimicrobial therapy (Zadrazilova et al., 2015).

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-7-3-4-8-15(14)22(28)26-20-17-10-6-5-9-16(17)19(25-20)18(13-23)21(27)24-11-12-29-2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,26,28)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBKZCODCALFS-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.